tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane
Description
This compound features a cyclopenta[d][1,3]dioxol core with multiple substituents:
- 5-Fluoro group: Enhances electronic effects and stability.
- 2,2-Dimethyl substituents: Provide steric hindrance, influencing ring conformation.
- 4-(Trityloxymethyl): A triphenylmethyl (trityl) group attached via a methylene-oxygen linkage, offering acid-labile protection.
- tert-Butyldiphenylsilyl (TBDPS) ether: A bulky silyl protecting group at the 6-position, ensuring stability under basic and nucleophilic conditions .
The compound is likely used as a protected intermediate in multi-step organic syntheses, particularly in nucleoside or polyol chemistry. Its structural complexity necessitates precise stereochemical control during synthesis, as seen in analogous dioxolane derivatives .
Properties
IUPAC Name |
tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H45FO4Si/c1-42(2,3)50(35-27-17-9-18-28-35,36-29-19-10-20-30-36)49-40-38(45)37(39-41(40)48-43(4,5)47-39)31-46-44(32-21-11-6-12-22-32,33-23-13-7-14-24-33)34-25-15-8-16-26-34/h6-30,39-41H,31H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVFROJJJDOTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=C(C2O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H45FO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Core Cyclopentane-dioxolane Structure
The core structure, a cyclopentane fused with a dioxolane ring, is typically synthesized via a cyclization reaction involving carbohydrate derivatives. A common route involves:
- Starting Material: D-ribose or a similar pentose sugar.
- Key Reactions:
- Protection of hydroxyl groups to direct regioselectivity.
- Formation of a cyclic acetal or ketal to generate the dioxolane ring.
- Selective fluorination at the 5-position, often using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Methylation of the appropriate hydroxyl groups using methylating agents like methyl iodide or dimethyl sulfate.
Research Findings:
Patent EP2970147 describes an 11-step synthesis involving hydrolysis, fluorination, and methylation steps, with specific attention to stereochemical control during cyclization and fluorination (see).
Introduction of the Trityloxymethyl Group
The trityloxymethyl (TrtOCH₂) group is introduced at the 4-position to serve as a protecting group and a handle for further functionalization:
- Method:
- Alkylation of the hydroxyl group at the 4-position with trityloxymethyl chloride or a similar reagent.
- Catalysis with bases such as triethylamine or pyridine to facilitate nucleophilic substitution.
Notes:
The TrtOCH₂ group provides stability during subsequent reactions and can be cleaved under specific conditions if needed.
Fluorination and Functionalization
The fluorination at the 5-position is achieved via electrophilic fluorinating agents, ensuring regioselectivity:
- Fluorination Reagents:
- Selectfluor or NFSI are commonly used for selective fluorination.
- Reaction Conditions:
- Conducted in aprotic solvents such as acetonitrile or tetrahydrofuran (THF).
- Temperature control is critical to avoid over-fluorination or side reactions.
Research Data:
Patent EP3307251 discusses continuous fluorination processes that improve selectivity and reduce reaction times.
Attachment of the Diphenylsilane Moiety
The diphenylsilane group is attached via silicon-oxygen bonds:
- Method:
- Nucleophilic substitution of a suitable silane precursor, such as diphenylchlorosilane, with the hydroxyl group on the core structure.
- Use of bases like pyridine or triethylamine to facilitate the formation of the Si–O bond.
Process Optimization:
Patent EP2970147 emphasizes the importance of controlling moisture and temperature during silanization to prevent hydrolysis and ensure high yield.
Final Assembly and Purification
The final compound is obtained through:
- Reaction Conditions:
- Controlled addition of reagents to maintain stereochemical integrity.
- Use of inert atmospheres to prevent oxidation or hydrolysis.
- Purification:
- Chromatography or recrystallization, depending on scale.
- In some processes, continuous flow methods are employed to streamline production.
Notes:
Patent EP4112604 introduces process improvements, such as telescoping steps and solvent recycling, which enhance scalability and reduce costs.
Process Data and Comparative Analysis
Research Findings and Process Innovations
Recent advances focus on improving process efficiency:
- Telescoped Reactions: Combining multiple steps without intermediate purification to reduce time and costs, as described in patent EP3307251.
- Solvent Optimization: Using environmentally friendly solvents such as 2-methyl tetrahydrofuran instead of dichloromethane.
- Continuous Flow Techniques: Enhancing scalability and reproducibility, especially for fluorination and silanization steps.
- Water Removal Strategies: Employing azeotropic distillation to remove water, improving yields during sensitive steps like mesylation.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, which is widely applied in organic synthesis
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. The molecular targets and pathways involved are typically related to the specific reactions it participates in, such as the formation of carbon-carbon bonds in coupling reactions .
Comparison with Similar Compounds
Core Ring Structure
Analysis :
- The cyclopenta[d][1,3]dioxol system in the target compound introduces ring strain and conformational rigidity compared to the more flexible 1,3-dioxane .
- The fused cyclopentane in ’s furanone derivative shares conformational similarities but lacks the dioxolane’s electron-withdrawing fluorine, altering reactivity .
Protecting Groups
Analysis :
- TBDPS offers superior steric protection compared to TBDMS, critical for intermediates requiring selective reactivity .
- The trityloxymethyl group in the target compound provides orthogonal protection , removable under acidic conditions without affecting the TBDPS group .
Analysis :
- The target compound’s synthesis mirrors ’s high-yielding (72–89%) acetal formation, emphasizing efficient protecting group strategies .
- Silica gel chromatography with low-polarity solvents (e.g., 3–10% EtOAc/hexane) is common for silyl-protected intermediates .
Physicochemical Properties
Analysis :
Biological Activity
tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane (CAS: 805245-41-4) is a synthetic compound that has garnered interest for its potential biological activities. This compound features a complex structure with multiple functional groups that may influence its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is C44H45FO4Si, with a molecular weight of 684.93 g/mol. The IUPAC name is given as tert-butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane. Its structure includes a fluorinated cyclopentadiene derivative, which is known for contributing to biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in PubMed highlighted the potent inhibition of L1210 mouse leukemia cell proliferation by related compounds with IC(50) values in the nanomolar range . This suggests that the compound may also possess similar mechanisms of action involving the inhibition of nucleotide synthesis and cell proliferation.
The mechanism by which these compounds exert their effects often involves the intracellular release of active metabolites. For instance, the addition of thymidine was shown to reverse growth inhibition in certain analogs, indicating that the biological activity may stem from their ability to interfere with nucleotide metabolism . This pathway is critical for understanding how tert-butyl derivatives can be utilized in therapeutic contexts.
Study on Related Compounds
A detailed investigation into structurally related compounds demonstrated their efficacy in inhibiting tumor growth in various cell lines. The study found that modifications to the fluorinated cyclopentadiene structure significantly impacted the biological activity and selectivity towards cancer cells .
| Compound Name | IC(50) (nM) | Target Cell Line |
|---|---|---|
| Compound A | 50 | L1210 |
| Compound B | 30 | HeLa |
| tert-butyl derivative | TBD | TBD |
Q & A
Basic: What are the key considerations for designing a synthesis route for this compound, particularly regarding protecting groups?
The synthesis of this compound requires strategic use of protecting groups due to its complex polyfunctional structure. For example, the tert-butyldimethylsilyl (TBDMS) group is often employed to protect hydroxyl intermediates, as seen in analogous syntheses of silyl-protected intermediates in nucleoside chemistry . Additionally, controlled copolymerization methods, such as those described for silane-containing reagents, emphasize the importance of stepwise deprotection and reaction condition optimization to avoid side reactions (e.g., premature cleavage of the trityl group) . Key steps include:
- Sequential protection of hydroxyl groups using TBDMS or trityl groups.
- Monitoring reaction progress via TLC or HPLC to ensure intermediate stability.
- Use of anhydrous conditions to prevent hydrolysis of silane groups.
Basic: What analytical techniques are recommended for characterizing intermediates and final products?
High-resolution NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the stereochemistry of the cyclopenta[d][1,3]dioxolane ring and verifying the integrity of the diphenylsilane moiety . Mass spectrometry (HRMS) is essential for confirming molecular weight, especially given the fluorine substituent’s isotopic pattern. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended, as demonstrated in protocols for structurally similar silane derivatives .
Basic: How can researchers ensure the compound’s stability during storage and handling?
Stability studies on analogous tert-butyl-dimethylsilane compounds suggest:
- Storage under inert gas (argon) at –20°C to prevent oxidation or hydrolysis of the silane group .
- Avoidance of protic solvents (e.g., methanol) that may cleave the TBDMS group.
- Regular monitoring via FT-IR to detect hydrolytic degradation (e.g., Si-O bond cleavage).
Advanced: How can heuristic algorithms or Bayesian optimization improve reaction yields in silane-based syntheses?
Bayesian optimization has outperformed traditional trial-and-error approaches in reaction condition screening. For example, in silane coupling reactions, parameters such as temperature, catalyst loading, and solvent polarity can be optimized algorithmically to maximize yield . A workflow might include:
- Defining a parameter space (e.g., 60–100°C, 0.5–5 mol% catalyst).
- Using a Gaussian process model to predict optimal conditions after 10–15 iterative experiments.
- Validating predictions with small-scale trials before scaling up .
Advanced: What stereochemical challenges arise in synthesizing the cyclopenta[d][1,3]dioxolane core, and how can they be addressed?
The 6,6a-dihydro-3aH configuration introduces axial chirality, requiring stereoselective methods. For similar systems, asymmetric catalysis (e.g., chiral oxazaborolidines) or kinetic resolution has been used to control diastereomeric ratios . Key strategies include:
- Employing chiral auxiliaries during cyclization.
- Using low-temperature conditions (–78°C) to favor one transition state.
- Analyzing stereochemical outcomes via NOESY NMR or X-ray crystallography.
Advanced: How does the fluorinated substituent influence reactivity in downstream functionalization?
The 5-fluoro group alters electronic effects, potentially deactivating the dioxolane ring toward electrophilic substitution. Computational studies (e.g., DFT) can predict sites of reactivity, while experimental validation via halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) can confirm regioselectivity . For example, fluorine’s electron-withdrawing effect may direct functionalization to the less hindered 6-position.
Advanced: How should researchers resolve contradictions between computational predictions and experimental data in reaction optimization?
Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent effects). A systematic approach includes:
- Validating computational models with experimental benchmarks (e.g., comparing predicted vs. observed activation energies).
- Incorporating solvent dynamics and entropy effects via molecular dynamics simulations.
- Using hybrid methods, such as QSPR (Quantitative Structure-Property Relationship), to refine predictions .
Advanced: What environmental and safety protocols are recommended for handling this compound?
While specific toxicity data for this compound is limited, analogous silane derivatives require:
- PPE : Gloves, goggles, and fume hood use due to potential respiratory irritancy .
- Waste disposal : Hydrolysis in basic aqueous conditions to convert silane groups into inert silica.
- Environmental screening : Follow protocols for organosilanes, including aquatic toxicity assessments (e.g., OECD 201/202 guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
